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molecular formula C12H16O2 B8503565 1,3-Adamantanedicarbaldehyde

1,3-Adamantanedicarbaldehyde

Cat. No. B8503565
M. Wt: 192.25 g/mol
InChI Key: KSYVQJZZHVDITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022097B2

Procedure details

To a suspension of pyridinium chlorochromate (PCC, 0.850 g, 4.0 mmol) in CH2Cl2 (˜10 mL) was added a suspension of 1,3-bis(hydroxymethyl)adamantane (0.196 g, 1.0 mmol) in anhydrous THF (˜5 mL). The reaction mixture was stirred at room temperature for 2.5 hours, whereupon it was diluted with anhydrous diethyl ether (˜50 mL) and filtered through a plug of florisil. The filtrate was evaporated in vacuo to afford dicarbaldehyde (0.183 g, 95%). According to GC analysis (DB 210, 150° C.), product had a purity of over 95%. Since dialdehyde is unstable and decomposes on silica gel, the sample was used in the next step without further purification.
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.196 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
dialdehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[OH:12][CH2:13][C:14]12[CH2:23][CH:18]3[CH2:19][CH:20]([CH2:22][C:16]([CH2:24][OH:25])([CH2:17]3)[CH2:15]1)[CH2:21]2>C(Cl)Cl.C1COCC1.C(OCC)C>[C:14]12([CH:13]=[O:12])[CH2:23][CH:18]3[CH2:19][CH:20]([CH2:22][C:16]([CH:24]=[O:25])([CH2:17]3)[CH2:15]1)[CH2:21]2 |f:0.1|

Inputs

Step One
Name
Quantity
0.85 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.196 g
Type
reactant
Smiles
OCC12CC3(CC(CC(C1)C3)C2)CO
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
dialdehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2.5 hours, whereupon it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
filtered through a plug of florisil
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford dicarbaldehyde (0.183 g, 95%)
CUSTOM
Type
CUSTOM
Details
According to GC analysis (DB 210, 150° C.), product
CUSTOM
Type
CUSTOM
Details
the sample was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
C12(CC3(CC(CC(C1)C3)C2)C=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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